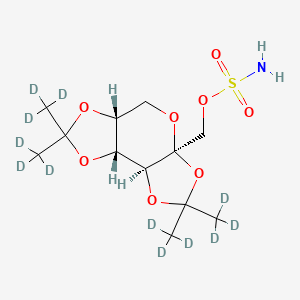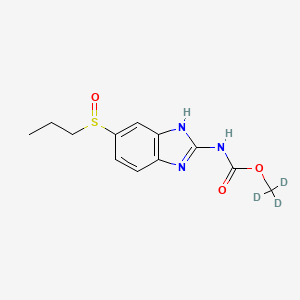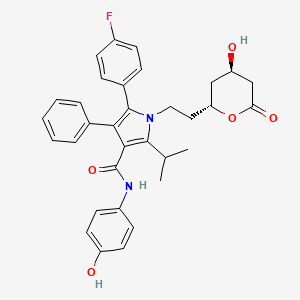
Norfluoxetine-d5 Hydrochloride
Übersicht
Beschreibung
Norfluoxetine-d5 Hydrochloride is a labeled metabolite of Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) which is used in pharmacological studies of dopamine and serotonin in relation to psychological disorders . It is intended for use as an internal standard for the quantification of norfluoxetine . It is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A .
Molecular Structure Analysis
The molecular formula of Norfluoxetine-d5 Hydrochloride is C16H11D5F3NO . The molecular weight is 336.79 . The InChi Code is InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D .Wissenschaftliche Forschungsanwendungen
Antidepressant Efficacy and Safety Studies
Norfluoxetine-d5 Hydrochloride: is used as an internal standard in clinical pharmacology to study the pharmacokinetics and pharmacodynamics of fluoxetine, its parent drug . It helps in understanding the drug’s absorption, distribution, metabolism, and excretion, which are crucial for determining its efficacy and safety as an antidepressant.
Environmental Impact Studies
Researchers use Norfluoxetine-d5 Hydrochloride to study the environmental impact of fluoxetine, particularly its effects on non-target species in aquatic ecosystems . It serves as a tracer to monitor the presence and concentration of fluoxetine and its metabolites in water bodies.
Neuropharmacological Research
In neuropharmacological research, Norfluoxetine-d5 Hydrochloride is applied to investigate the behavioral and molecular effects of fluoxetine’s active metabolite, norfluoxetine. This includes studies on model organisms like Caenorhabditis elegans to understand the toxicokinetics and relative potency of norfluoxetine compared to fluoxetine .
Developmental Biology
Norfluoxetine-d5 Hydrochloride: is instrumental in developmental biology research, particularly in studies involving zebrafish larvae. It helps in assessing the molecular responses and developmental anomalies caused by exposure to fluoxetine and its metabolites during early development stages .
Pharmacogenetics
In pharmacogenetics, Norfluoxetine-d5 Hydrochloride is used to study the genetic factors that influence an individual’s response to fluoxetine. This includes analyzing how different genetic makeups can affect the drug’s metabolism and the patient’s response to treatment .
Stereochemistry in Pharmacology
The compound is also utilized in stereochemical studies to determine the enantiomeric composition of fluoxetine and norfluoxetine in biological samples. This is important for understanding the different effects of each enantiomer and their respective metabolites on the human body .
Wirkmechanismus
Target of Action
Norfluoxetine-d5 Hydrochloride is a labeled metabolite of Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) . The primary target of Norfluoxetine-d5 Hydrochloride is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in mood regulation .
Mode of Action
Norfluoxetine-d5 Hydrochloride, like its parent compound Fluoxetine, inhibits the serotonin reuptake transporter . The increased serotonin levels enhance serotonergic neurotransmission, which can help alleviate symptoms of depression and other mood disorders .
Biochemical Pathways
The major metabolic pathway of Fluoxetine leading to the formation of its active metabolite, Norfluoxetine, is mediated by CYP2D6 . Fluoxetine and Norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates . This interaction can potentially affect various biochemical pathways that involve CYP2D6.
Pharmacokinetics
Fluoxetine, the parent compound of Norfluoxetine-d5 Hydrochloride, is extensively metabolized by several cytochrome P450 (CYP450) enzymes . The major metabolic pathway of Fluoxetine leading to the formation of Norfluoxetine is mediated by CYP2D6 . Norfluoxetine has a longer elimination half-life compared to Fluoxetine , which could potentially lead to prolonged pharmacological effects .
Result of Action
The inhibition of the serotonin reuptake transporter by Norfluoxetine-d5 Hydrochloride results in increased serotonin levels in the synaptic cleft . This increase enhances serotonergic neurotransmission, which can lead to improved mood and alleviation of symptoms in conditions such as major depressive disorder, obsessive-compulsive disorder, and anxiety disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Norfluoxetine-d5 Hydrochloride. For instance, the presence of certain bacteria, such as E. coli, can affect the uptake and metabolism of Fluoxetine, the parent compound of Norfluoxetine-d5 Hydrochloride . Additionally, environmental persistence and acute toxicity to non-target organisms have been noted for Fluoxetine , which could potentially apply to Norfluoxetine-d5 Hydrochloride as well
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Norfluoxetine-d5 Hydrochloride . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Eigenschaften
IUPAC Name |
1,1,2,2,3-pentadeuterio-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/i10D2,11D2,15D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-KDPCSTGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662158 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185132-92-6 | |
| Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy](~2~H_5_)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)



